2-(2,6-Dimethoxyphenyl)benzoic acid
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Overview
Description
2-(2,6-Dimethoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)benzoic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)methanol.
Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoic acid: Similar structure but lacks the additional phenyl ring.
2-(2,6-Dimethylphenyl)benzoic acid: Similar structure but with methyl groups instead of methoxy groups.
2-(2,6-Dichlorophenyl)benzoic acid: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
2-(2,6-Dimethoxyphenyl)benzoic acid is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-8-5-9-13(19-2)14(12)10-6-3-4-7-11(10)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
UJZJIEKYFUWOSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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